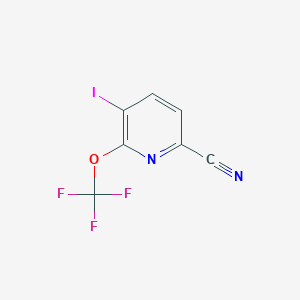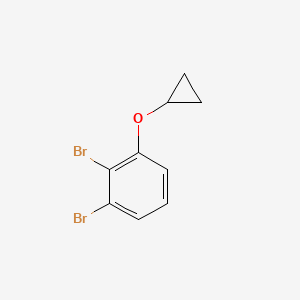
4-(2,2,3,3,3-Pentafluoropropanethioyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2,3,3,3-Pentafluoropropanethioyl)morpholine is a fluorinated organic compound that features a morpholine ring substituted with a pentafluoropropanethioyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,3,3,3-Pentafluoropropanethioyl)morpholine typically involves the reaction of morpholine with a pentafluoropropanethioylating agent. One common method includes the use of 2,2,3,3,3-pentafluoropropylamine as a starting material, which undergoes a series of reactions to introduce the thioyl group and subsequently form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2,3,3,3-Pentafluoropropanethioyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioyl group to a thiol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur-containing compounds.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2,2,3,3,3-Pentafluoropropanethioyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Mecanismo De Acción
The mechanism of action of 4-(2,2,3,3,3-Pentafluoropropanethioyl)morpholine involves its interaction with molecular targets through its fluorinated and thioyl groups. These interactions can influence various biochemical pathways, potentially leading to bioactive effects. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3,3-Pentafluoropropylamine: A related compound with similar fluorinated properties but lacking the thioyl group.
2,2,3,3,3-Pentafluoro-1-propanol: Another fluorinated compound with different functional groups.
Uniqueness
4-(2,2,3,3,3-Pentafluoropropanethioyl)morpholine is unique due to the combination of a morpholine ring and a pentafluoropropanethioyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C7H8F5NOS |
|---|---|
Peso molecular |
249.20 g/mol |
Nombre IUPAC |
2,2,3,3,3-pentafluoro-1-morpholin-4-ylpropane-1-thione |
InChI |
InChI=1S/C7H8F5NOS/c8-6(9,7(10,11)12)5(15)13-1-3-14-4-2-13/h1-4H2 |
Clave InChI |
OPKAOKUZRMAIOF-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=S)C(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(dicyclopropylmethylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B14803340.png)
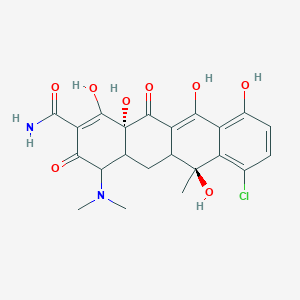
![5-Methyl-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B14803352.png)
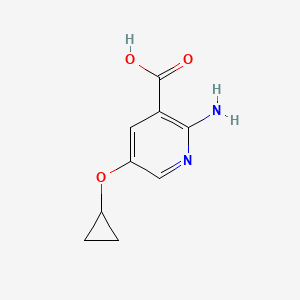
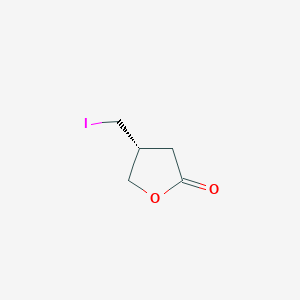
![[2-[1-[1-[(2R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;hydrogen sulfate](/img/structure/B14803370.png)


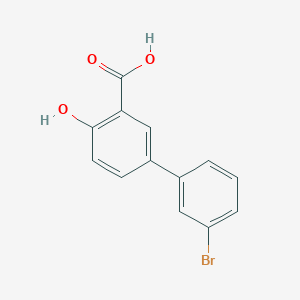
![N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)cyclopropanecarboxamide](/img/structure/B14803414.png)
![2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;dihydrate](/img/structure/B14803421.png)
![2-{[(E)-(3-methylphenyl)methylidene]amino}benzonitrile](/img/structure/B14803430.png)
